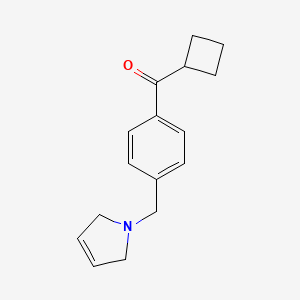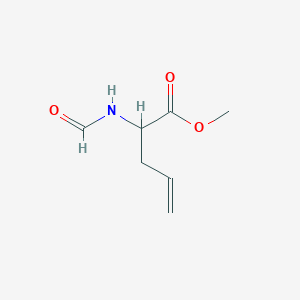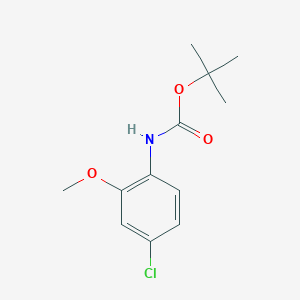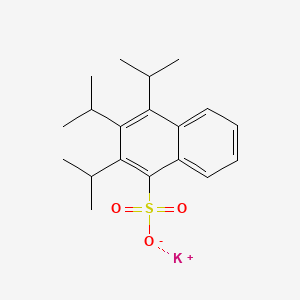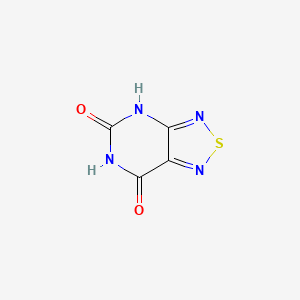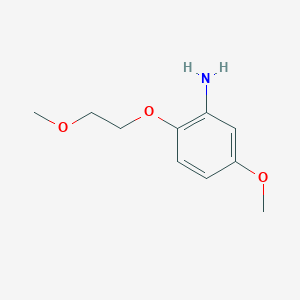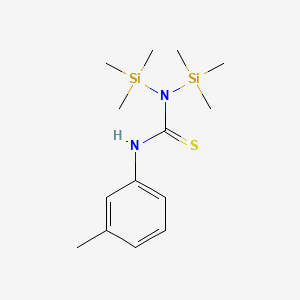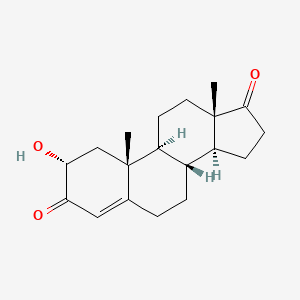
2alpha-Hydroxyandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Androsten-2alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various hormones It is a derivative of androstane and is structurally related to other important steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Androsten-2alpha-ol-3,17-dione typically involves the conversion of phytosterols through microbial transformation. Engineered strains of Mycobacterium are often used to convert phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce 4-Androsten-2alpha-ol-3,17-dione .
Industrial Production Methods: In industrial settings, the production of 4-Androsten-2alpha-ol-3,17-dione involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to maximize yield and purity, often involving the knockout of specific genes to enhance the conversion efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Androsten-2alpha-ol-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-Androsten-2alpha-ol-3,17-dione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives, which are important intermediates in the synthesis of steroidal medicines .
Scientific Research Applications
4-Androsten-2alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in hormone biosynthesis and regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal imbalances and certain cancers.
Industry: The compound is used in the production of steroidal drugs and supplements
Mechanism of Action
The mechanism of action of 4-Androsten-2alpha-ol-3,17-dione involves its conversion into active hormones such as testosterone and estradiol. This conversion is mediated by enzymes like 3β-hydroxysteroid dehydrogenase and aromatase. The compound binds to androgen and estrogen receptors, influencing various physiological processes .
Comparison with Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estradiol.
1,4-Androstadiene-3,17-dione: Another intermediate in steroid biosynthesis.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity
Uniqueness: 4-Androsten-2alpha-ol-3,17-dione is unique due to its specific structural configuration, which allows it to undergo distinct biochemical transformations. Its ability to serve as a precursor for multiple biologically active steroids makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
571-17-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




